molecular formula C12H17FN2 B2357239 1-(4-Fluorobenzyl)piperidin-4-amine CAS No. 92539-14-5

1-(4-Fluorobenzyl)piperidin-4-amine

Cat. No. B2357239
Key on ui cas rn: 92539-14-5
M. Wt: 208.28
InChI Key: KRIHULMCWJRKQE-UHFFFAOYSA-N
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Patent
US05736550

Procedure details

To a solution of 1-(p-fluorobenzyl)-4-phthalimidopiperidine (3.0 g, 8.9 mmol) in ethanol (30 ml) was added hydrazine monohydrate (0.7 ml) and the mixture was heated under reflux for 3 hours. After allowed to cool, to the reaction mixture was added 5N hydrochloric acid (50 ml) and insolubles were filtered off. Then, the filtrate was washed with chloroform (30 ml×3). The aqueous layer was neutralized with potassium carbonate and then extracted with chloroform (50 ml×4). After drying over anhydrous magnesium sulfate, the solvent was distilled off to give 1.7 g of the title compound. Yield=94%.
Name
1-(p-fluorobenzyl)-4-phthalimidopiperidine
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:25]=[CH:24][C:5]([CH2:6][N:7]2[CH2:12][CH2:11][CH:10]([N:13]3C(=O)C4=CC=CC=C4C3=O)[CH2:9][CH2:8]2)=[CH:4][CH:3]=1.O.NN.Cl>C(O)C>[NH2:13][CH:10]1[CH2:9][CH2:8][N:7]([CH2:6][C:5]2[CH:24]=[CH:25][C:2]([F:1])=[CH:3][CH:4]=2)[CH2:12][CH2:11]1 |f:1.2|

Inputs

Step One
Name
1-(p-fluorobenzyl)-4-phthalimidopiperidine
Quantity
3 g
Type
reactant
Smiles
FC1=CC=C(CN2CCC(CC2)N2C(C=3C(C2=O)=CC=CC3)=O)C=C1
Name
Quantity
0.7 mL
Type
reactant
Smiles
O.NN
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool, to the reaction mixture
FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
Then, the filtrate was washed with chloroform (30 ml×3)
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (50 ml×4)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
NC1CCN(CC1)CC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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